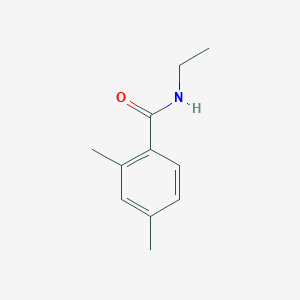

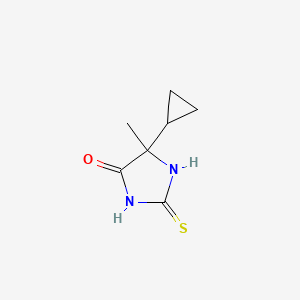

N-ethyl-2,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Applications in Postharvest Fruit and Vegetable Quality Maintenance

Ethylene Inhibition for Quality Preservation

Ethylene, a plant hormone, plays a critical role in the ripening and senescence of fruits and vegetables. Studies have explored compounds that can inhibit ethylene perception or biosynthesis, aiming to extend the shelf life and maintain the quality of postharvest produce. For example, 1-methylcyclopropene (1-MCP) has shown potential in improving the storage and quality of various fruits by inhibiting ethylene's effects, showcasing a method to leverage biochemical insights for practical agricultural applications (Watkins, 2006; Martínez-Romero et al., 2007).

Environmental and Analytical Chemistry

Ethylene Detection and Monitoring

Accurate detection and quantification of ethylene are crucial for research in plant biology, postharvest physiology, and environmental monitoring. Advanced methods for ethylene monitoring, including gas chromatography, electrochemical sensing, and optical detection, have been developed to offer sensitivity, selectivity, and practicality for both laboratory and field applications. These technologies support a wide range of studies from understanding plant hormone action to optimizing agricultural practices (Cristescu et al., 2013).

Combustion and Fuel Research

Dimethyl Ether (DME) as an Alternative Fuel

Research into dimethyl ether (DME) highlights its potential as an eco-friendly alternative to traditional diesel fuel for compression ignition engines. Studies focus on DME's combustion performance, its ability to reduce harmful emissions, and its compatibility with existing engine designs. The findings indicate that DME could play a significant role in mitigating environmental impacts of diesel engines while contributing to energy security (Park & Lee, 2014).

Toxicology and Public Health

Ethyl Glucuronide as a Biomarker for Alcohol Consumption

Research on ethyl glucuronide (EtG), a direct metabolite of ethanol, underscores its utility as a biomarker for detecting recent alcohol consumption. The sensitivity and specificity of EtG measurements can aid in various settings, including clinical diagnostics, forensic investigations, and public health studies, by providing reliable evidence of alcohol intake over significant periods after consumption has ceased (Crunelle et al., 2014).

Properties

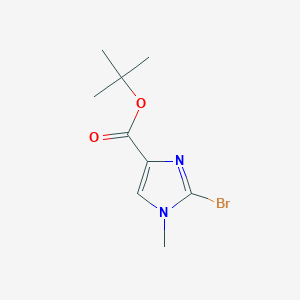

IUPAC Name |

N-ethyl-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-12-11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQYKUSCMCCAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2704180.png)

![2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2704188.png)

![N-(2-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2704190.png)

![5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2704193.png)

![Methyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2704194.png)

![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)